



# **Application Notes: Sodium Morrhuate Sclerotherapy for Venous Malformations**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Sodium Morrhuate |           |
| Cat. No.:            | B15560553        | Get Quote |

**Sodium morrhuate** is a sclerosing agent used for the obliteration of primary varicose veins and in the treatment of venous malformations (VMs).[1][2] It is a sterile solution containing the sodium salts of the fatty acids of cod liver oil.[1] When injected intravenously, sodium morrhuate causes inflammation of the vein's intima, leading to the formation of a thrombus.[1] [3][4] This occludes the injected vein, and subsequent fibrous tissue development results in the obliteration of the vessel.[1][3][5]

Sclerotherapy with **sodium morrhuate** is a treatment option for VMs, particularly for those that are extensive and not amenable to surgical excision.[2] It can be used as a primary treatment or as an adjunct to other therapies. While effective, it is associated with potential side effects, including pain and swelling at the injection site.[6]

## **Quantitative Data Summary**

The efficacy of **sodium morrhuate** sclerotherapy for venous malformations has been evaluated in various studies. The following tables summarize the quantitative data on treatment outcomes and reported complications.

Table 1: Efficacy of **Sodium Morrhuate** Sclerotherapy in Venous Malformations



| Study/Reference                                           | Number of Patients                                                 | Number of<br>Treatment<br>Sessions | Treatment<br>Outcome                                                                                                                          |
|-----------------------------------------------------------|--------------------------------------------------------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| Fluoroscopy-guided<br>foam sclerotherapy[7]               | 23                                                                 | 58 (mean 3 per<br>patient)         | - 65.2% total disappearance of malformations- 26.1% reduction in size >50%- 8.7% reduction in size ≤50%                                       |
| Sclerotherapy for oral and facial venous malformations[6] | 260 (groups treated with pingyangmycin, sodium morrhuate, or both) | Not specified                      | - 61% "excellent" rating in the sodium morrhuate alone group- 82% "excellent" rating in the combined pingyangmycin and sodium morrhuate group |

Table 2: Complications Associated with **Sodium Morrhuate** Sclerotherapy



| Complication                       | Frequency/Details                                    | Reference |
|------------------------------------|------------------------------------------------------|-----------|
| Minor Complications                |                                                      |           |
| Swelling and inflammatory reaction | Common per session                                   | [7]       |
| Mild pain                          | Occurred in 29.3% of sessions                        | [7]       |
| Skin blister at injection site     | Occurred in 3.4% of sessions, resolved spontaneously | [7]       |
| Burning or cramping sensation      | May occur following administration                   | [3]       |
| Skin necrosis/sloughing            | May occur following extravasation                    | [2][3]    |
| Major Complications                |                                                      |           |
| Anaphylactic reactions             | May occur within a few minutes after injection       | [1]       |
| Transient nerve palsy              | Reported as a complication                           | [2]       |
| Hemoglobinuria                     | Reported as a complication                           | [2]       |

# Experimental Protocols Patient Selection and Pre-Procedure Evaluation

## Inclusion Criteria:

- Patients with diagnosed venous malformations.
- Localized lesions are often ideal, though extensive malformations have been treated.[2][7]

### Contraindications:

- Hypersensitivity to **sodium morrhuate** or any component of the formulation.[3][4]
- Significant valvular or deep vein incompetence.[1][3]



- Acute thrombophlebitis.[3][4]
- Arterial disease.[3]
- Patients with systemic diseases such as uncontrolled diabetes, thyrotoxicosis, tuberculosis, neoplasms, asthma, sepsis, or blood dyscrasias.[3][4]
- Bedridden patients.[3][4]

### Pre-Procedure Evaluation:

- Patient History and Physical Examination: A thorough medical history and physical examination should be performed.
- Imaging: Magnetic Resonance Imaging (MRI) can be used to assess the extent of the lesion. [7] Angiography may be used to determine valvular competency and deep vein patency.[1]
- Test Dose: To assess for sensitivity, a test dose of 0.25 to 1 mL of 5% sodium morrhuate injection into a varicosity 24 hours prior to the full dose is recommended by some clinicians.
   [1][3][8]

## **Materials and Sclerosant Preparation**

### Materials:

- 5% Sodium Morrhuate Injection.[1]
- Sterile syringes (large bore for filling, small bore for injection).[1][3]
- Needles (e.g., butterfly needle, small bore needle for injection).[1][2]
- Imaging equipment for guidance (e.g., fluoroscopy or ultrasound).
- Emergency medications (epinephrine, antihistamines, corticosteroids) and equipment for managing anaphylactic reactions.[1]
- Compression stockings (e.g., 15-20 mmHg or 20-30 mmHg).[9][10]

Sclerosant Preparation (Liquid Form):



- Inspect the vial for particulate matter. If solid matter has separated, warm the vial by immersing it in hot water until the solution becomes clear.[1][3]
- Use a large bore needle to draw the solution into the syringe to minimize frothing.[1][3]

Sclerosant Preparation (Foam Form):

- The Tessari method can be used to prepare a standardized sclerosing foam.
- Mix room air with 5% **sodium morrhuate** in a 4:1 ratio.[7] This can be achieved by using two syringes and a three-way stopcock to briskly pass the solution and air back and forth.

## **Administration Protocol**

- The patient should be positioned appropriately.
- Under imaging guidance (fluoroscopy or ultrasound), a needle (e.g., a butterfly needle) is inserted into the anomalous vein.[2][7]
- A venogram may be performed on the operating table to assess for rapid runoff into normal venous tributaries before injecting the sclerosant.[2]
- The sodium morrhuate solution is injected intravenously.[1] Care must be taken to avoid extravasation, as it can cause tissue necrosis.[3][8]
- The "filling-defects" technique may be used, especially with fluoroscopy guidance.
- Dosage: The dosage depends on the size and degree of the varicosity.[1][8]
  - Small or medium veins: 50-100 mg (1-2 mL of the 5% injection).[1][3][8]
  - Large veins: 150-250 mg (3-5 mL of the 5% injection).[1][3][8]
  - The volume of sclerosing solution can vary from 5 to 90 mL per injection course for large malformations.[2]
- The injection may be given as multiple injections at one time or in single doses.[1][3]
- Therapy can be repeated at 5 to 7-day intervals, depending on the patient's response.[1][8]



# **Post-Procedure Care and Follow-Up**

- Compression: Immediately after the procedure, apply compression stockings or bandages to the treated area.[9][11][12] Patients are typically advised to wear compression stockings for a period ranging from a few days to three weeks.[9][10][13]
- Ambulation: Encourage the patient to walk for about 30 minutes immediately after the procedure and daily thereafter to promote circulation.[9][10][13]
- Activity Restrictions:
  - Avoid strenuous, high-impact exercise for at least 48 hours.[9][13]
  - Avoid hot baths, saunas, and swimming for several days to a few weeks.[9][10][13]
  - Avoid prolonged periods of standing still.[9]
- Medication:
  - Avoid anti-inflammatory medications like ibuprofen and aspirin for the first 48 hours, as they may interfere with the inflammatory process required for vein closure.[9][13]
     Acetaminophen can be used for pain relief.[13]
- Sun Exposure: Protect the treated skin from sun exposure for at least one week to reduce the risk of hyperpigmentation.[9]
- Follow-up: Post-sclerotherapy surveillance is typically conducted, with follow-up assessments at intervals such as 6 months after the last session to evaluate treatment response, often using clinical examination and MRI.[7]

# Visualizations Mechanism of Action of Sodium Morrhuate





Click to download full resolution via product page

Caption: Mechanism of **sodium morrhuate** in venous obliteration.

# **Experimental Workflow for Sodium Morrhuate Sclerotherapy**





Click to download full resolution via product page

Caption: Workflow of **sodium morrhuate** sclerotherapy protocol.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Sclerotherapy for venous malformations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Articles [globalrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroscopy-guided foam sclerotherapy with sodium morrhuate for peripheral venous malformations: Preliminary experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. usdermatologypartners.com [usdermatologypartners.com]
- 10. uhhospitals.org [uhhospitals.org]
- 11. Sclerotherapy: After your procedure [myhealth.alberta.ca]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Application Notes: Sodium Morrhuate Sclerotherapy for Venous Malformations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560553#protocol-for-sodium-morrhuate-sclerotherapy-in-venous-malformations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com